N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(2-Methoxyphenyl)acetamide is a synthetic indole-derived acetamide compound with the molecular formula C₂₁H₂₃N₂O₄ and a molar mass of 375.42 g/mol. Its structure features a 1H-indole core substituted at position 1 with a 2-methoxyethyl group and at position 4 with an acetamide moiety linked to a 2-methoxyphenyl ring. This compound has garnered attention due to its structural similarity to pharmacologically active indole derivatives, though its specific biological activity remains under investigation .
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-13-12-22-11-10-16-17(7-5-8-18(16)22)21-20(23)14-15-6-3-4-9-19(15)25-2/h3-11H,12-14H2,1-2H3,(H,21,23) |
InChI Key |
SSPDZLPOGPRDIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Acetamide Formation: The acetamide moiety is introduced by reacting the indole derivative with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the indole and methoxy groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs and their interactions with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its structural similarity to bioactive indole derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole core and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The methoxy and acetamide groups can further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related acetamide and indole derivatives. Key structural differences include:
- Substituent positions on the indole ring (e.g., position 3 vs. 4).
- Heterocyclic modifications (e.g., benzothiazole, quinazoline, or pyrrolotriazine cores in analogs).
- Functional groups (e.g., sulfonyl, nitro, or chloro substituents).
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis
Anti-Cancer Activity
- Quinazoline-sulfonyl analogs (Compounds 38–40) demonstrated potent anti-cancer activity (IC₅₀: 2–10 μM) against HCT-1, MCF-7, and other cell lines due to their electron-withdrawing sulfonyl groups and nitrogen-rich heterocycles, which enhance DNA intercalation or kinase inhibition .
- The target compound lacks the chlorophenyl group but retains methoxyethyl and methoxyphenyl substituents, which may influence solubility and target binding.
Substituent Position Effects
- Indole substitution at position 4 (target compound) vs. position 3 (e.g., 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-... ): Position 4 substitution may reduce steric hindrance for receptor binding compared to bulkier position 3 analogs.
- Methoxyethyl vs.
Heterocyclic Core Modifications
- Benzothiazole-based analogs (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-...) exhibit different electronic properties due to the benzothiazole ring’s electron-deficient nature, which may confer selectivity for kinase targets over indole-based compounds.
Functional Group Impact
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Compound Overview
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- IUPAC Name : this compound
This compound features an indole moiety linked to a methoxyphenyl group, which is believed to enhance its biological activity compared to structurally similar compounds.
Preliminary studies suggest that this compound exerts its biological effects through interactions with specific molecular targets. The following mechanisms have been proposed:
- Antimicrobial Activity : The compound shows promise in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for microbial survival.
- Anticancer Properties : Research indicates that this compound may influence cancer cell proliferation and induce apoptosis (programmed cell death). It is hypothesized that it interacts with signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds highlighted the significance of methoxy substitutions in enhancing activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural features suggest potential efficacy against microbial pathogens.
Anticancer Studies
In vitro studies have demonstrated that compounds with indole structures can inhibit tumor growth. For instance, a related indole derivative showed significant tumor growth inhibition in xenograft models of head and neck cancer, suggesting that this compound may possess similar properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide | Contains an indole moiety | Moderate anticancer activity |
| 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives | Similar indole structure | Antimicrobial properties |
| N-[1-(3-methoxyphenyl)-indol-4-yl]-acetamides | Indole structure with phenolic substitution | Varies in anticancer efficacy |
The unique combination of an indole moiety with methoxy groups in this compound may enhance its biological activities compared to other compounds listed.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized various indole derivatives and evaluated their anticancer activities. One derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating significant potential for further development . Future studies on this compound could provide insights into its specific anticancer mechanisms.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of methoxy-substituted indoles. The results indicated that compounds with two methoxy groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also be effective against these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
